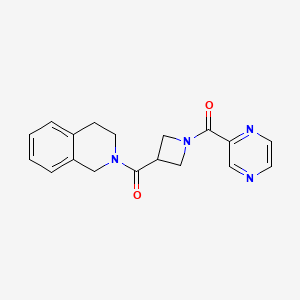

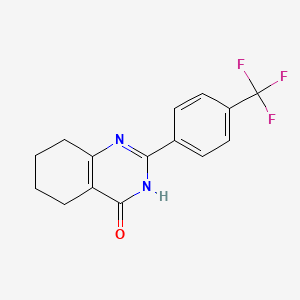

![molecular formula C8H10F3NO2 B2939911 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 914082-74-9](/img/structure/B2939911.png)

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a fluorinated analog of natural hydrophobic amino acids . It is one of the most hydrophobic amino acids that are important to gain efficient packing within the hydrophobic core . The molecular formula of this compound is C8H10F3NO2, and it has a molecular weight of 209.17 .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which includes “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid”, involves the photochemical addition of propellane to diacetyl . This process allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, and amino acids .Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a trifluoromethyl group and an amino acid attached . The InChI code for this compound is 1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” include the photochemical addition of propellane to diacetyl and the subsequent haloform reaction . These reactions allow the construction of the BCP core and the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Wissenschaftliche Forschungsanwendungen

Glutamate Receptor Ligands

- A series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, related to the structure of interest, were synthesized and evaluated as glutamate receptor ligands. Notably, one compound showed high affinity and selectivity at the NMDA receptor, suggesting potential for neurological applications (Filosa et al., 2009).

Synthesis and Structural Studies

- Research has been conducted on the synthesis of 2-substituted bicyclo[1.1.1]pentanes, which are structurally similar to the compound . This work has implications for developing new synthetic methods and understanding the solvolytic reactivity of these compounds (Brook & Brophy, 1985).

Biological Study Applications

- A specific synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, was reported. This showcases the application of such motifs in biological studies, highlighting their potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Bioisotere Synthesis

- Bicyclo[1.1.1]pentanes, akin to the query compound, are recognized as effective bioisosteres for certain groups in pharmaceutical chemistry. Methods have been developed for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which are significant in the creation of pharmaceutically relevant compounds (Hughes et al., 2019).

Crystal Structure Analysis

- The crystal structure of an N-Boc-protected derivative of a similar compound, 3-aminobicyclo[1.1.1]pentanecarboxylic acid, was analyzed. This study provides insights into the molecular arrangement and interactions within such compounds (Luger et al., 2000).

Acidic Properties and Substituent Effects

- The acidities of various bicyclo[1.1.1]pentane-1-carboxylic acids were calculated and analyzed, contributing to the understanding of electronic effects in such compounds (Wiberg, 2002).

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOOIFQERLCXQE-SIZQZZMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

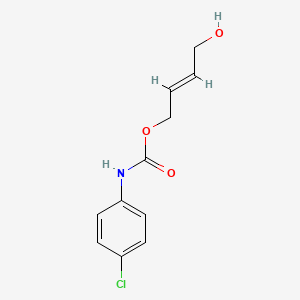

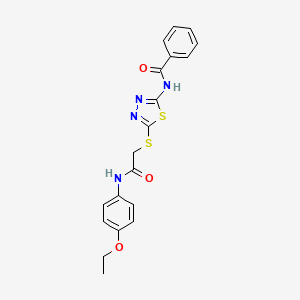

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)

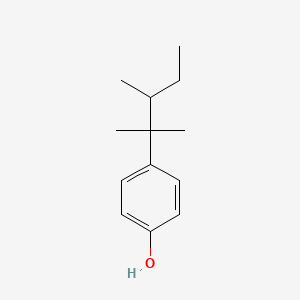

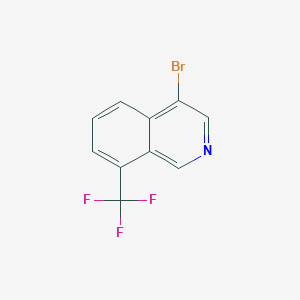

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)

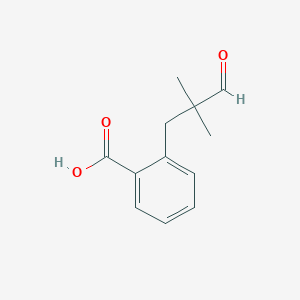

![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

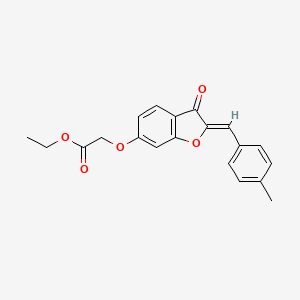

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)